6-Chlorofuro[3,4-C]pyridin-3(1H)-one
CAS No.: 1352893-24-3
Cat. No.: VC0164141
Molecular Formula: C7H4ClNO2
Molecular Weight: 169.564
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1352893-24-3 |
|---|---|
| Molecular Formula | C7H4ClNO2 |
| Molecular Weight | 169.564 |
| IUPAC Name | 6-chloro-1H-furo[3,4-c]pyridin-3-one |
| Standard InChI | InChI=1S/C7H4ClNO2/c8-6-1-4-3-11-7(10)5(4)2-9-6/h1-2H,3H2 |
| Standard InChI Key | HLHMQDPCHNSTNH-UHFFFAOYSA-N |
| SMILES | C1C2=CC(=NC=C2C(=O)O1)Cl |
Introduction
Chemical Identity and Structural Characteristics
6-Chlorofuro[3,4-C]pyridin-3(1H)-one is a small molecule with a bicyclic structure consisting of fused furan and pyridine rings. The compound contains a chlorine atom at the 6-position, which significantly influences its chemical reactivity and biological properties. The presence of the lactone functionality (cyclic ester) in the furan ring provides potential sites for chemical modifications, making this compound valuable in synthetic chemistry applications .
The compound features a unique structural arrangement where the pyridine nitrogen and the furan oxygen create a specific electronic distribution that can influence its interactions with biological targets. This structural configuration contributes to its potential utility in medicinal chemistry as a scaffold for developing bioactive compounds.
Structural Identifiers and Nomenclature
The compound is officially identified through several chemical notations and identifiers, which are essential for accurate documentation and reference in chemical databases:
| Identifier Type | Value |
|---|---|
| CAS Number | 1352893-24-3 |
| IUPAC Name | 6-chloro-1H-furo[3,4-c]pyridin-3-one |
| Molecular Formula | C₇H₄ClNO₂ |
| Molecular Weight | 169.57 g/mol |
| SMILES Notation | C1C2=CC(=NC=C2C(=O)O1)Cl |
| InChI | InChI=1S/C7H4ClNO2/c8-6-1-4-3-11-7(10)5(4)2-9-6/h1-2H,3H2 |
| InChIKey | HLHMQDPCHNSTNH-UHFFFAOYSA-N |
This compound is also known by several synonyms including 6-chloro-1H,3H-furo[3,4-c]pyridin-3-one, which may appear in different chemical databases and literature sources .
Physical and Chemical Properties
The physical and chemical properties of 6-Chlorofuro[3,4-C]pyridin-3(1H)-one provide valuable insights into its behavior under various conditions and its potential applications in different chemical processes.
Physical Properties
The compound exists primarily as a powder at room temperature, with several key physical characteristics that determine its handling and storage requirements:
| Property | Value | Method |
|---|---|---|
| Physical State | Powder or liquid | Observed |
| Boiling Point | 388.6±42.0 °C | Predicted |
| Density | 1.524±0.06 g/cm³ | Predicted |
| pKa | -1.27±0.20 | Predicted |
| XLogP3 | 1.40540 | Calculated |
| Polar Surface Area (PSA) | 39.2 Ų | Calculated |
These physical properties indicate that 6-Chlorofuro[3,4-C]pyridin-3(1H)-one has moderate lipophilicity and a relatively high boiling point, suggesting good stability at room temperature .
Collision Cross Section Data
Advanced analytical techniques have allowed for the prediction of collision cross-section (CCS) values for various adducts of the compound, which are critical for mass spectrometry identification and characterization:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 170.00034 | 127.6 |
| [M+Na]⁺ | 191.98228 | 141.9 |
| [M+NH₄]⁺ | 187.02688 | 137.1 |
| [M+K]⁺ | 207.95622 | 137.3 |
| [M-H]⁻ | 167.98578 | 130.5 |
| [M+Na-2H]⁻ | 189.96773 | 133.4 |
| [M]⁺ | 168.99251 | 130.7 |
| [M]⁻ | 168.99361 | 130.7 |
These CCS values provide essential information for analytical chemists working with this compound, particularly in the fields of metabolomics and pharmaceutical analysis .
Chemical Reactivity and Synthesis
The chemical reactivity of 6-Chlorofuro[3,4-C]pyridin-3(1H)-one is largely determined by its heterocyclic structure and functional groups. The chlorine substituent at the 6-position is particularly reactive, making it susceptible to nucleophilic substitution reactions. The lactone group in the furan ring is another reactive site that can undergo ring-opening reactions under appropriate conditions.
Synthetic Approaches
The synthesis of 6-Chlorofuro[3,4-C]pyridin-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine derivatives with furan compounds in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction generally requires elevated temperatures to facilitate the cyclization process.
Industrial production of this compound may employ similar synthetic routes but on a larger scale, potentially utilizing continuous flow reactors and optimized reaction conditions to enhance efficiency and yield. Purification techniques including recrystallization and chromatography are commonly employed to achieve the desired purity levels for research and pharmaceutical applications.
Applications in Research and Development
6-Chlorofuro[3,4-C]pyridin-3(1H)-one has several important applications in scientific research and pharmaceutical development, primarily due to its unique structural features that make it valuable as a building block for more complex molecules.
Chemical Research Applications
In the field of synthetic organic chemistry, 6-Chlorofuro[3,4-C]pyridin-3(1H)-one serves as a versatile building block for the construction of more complex heterocyclic compounds. The presence of the reactive chlorine atom at the 6-position allows for various modification reactions, including:
-
Nucleophilic substitution reactions to introduce diverse functional groups
-
Cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to form carbon-carbon or carbon-heteroatom bonds
-
Reduction reactions to modify the heterocyclic skeleton
-
Oxidation reactions to introduce additional functional groups
These chemical transformations enable researchers to create libraries of structurally diverse compounds for biological screening and structure-activity relationship studies.
| Supplier | Product Number | Purity | Quantity | Price (USD) |
|---|---|---|---|---|
| Matrix Scientific | 124417 | 95+% | 1g | $3,036 |
| Chemenu | CM336496 | 95%+ | 100mg | $308 |
These prices indicate that 6-Chlorofuro[3,4-C]pyridin-3(1H)-one is a specialty chemical with significant synthesis and purification costs .
Analytical Methods for Identification and Characterization
The identification and characterization of 6-Chlorofuro[3,4-C]pyridin-3(1H)-one can be accomplished through various analytical techniques that provide complementary information about its structure and purity.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the structural arrangement of atoms in the molecule. Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), allows for accurate determination of molecular weight and fragmentation patterns, which are crucial for confirming the compound's identity.
Infrared (IR) spectroscopy can identify key functional groups, such as the lactone carbonyl (typically appearing around 1750-1780 cm⁻¹) and aromatic C=C stretching vibrations.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed to assess the purity of 6-Chlorofuro[3,4-C]pyridin-3(1H)-one and to monitor reactions involving this compound. The predicted physical properties, such as logP values, can inform the development of suitable chromatographic conditions for separation and analysis .
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